molecular formula C20H21N3O4S B3009009 N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 899734-73-7

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B3009009
CAS No.: 899734-73-7
M. Wt: 399.47
InChI Key: CBOQWJUUCZGVLV-UHFFFAOYSA-N
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Description

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the oxadiazole ring with a 3,4-dimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the p-Tolylthio Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may be studied for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Agriculture: The compound could be explored for its potential use as a pesticide or herbicide.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide
  • N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propanamide

Uniqueness

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is unique due to the presence of both the dimethoxyphenyl and p-tolylthio groups, which may confer specific biological activities or chemical properties not found in similar compounds. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-13-4-7-15(8-5-13)28-11-10-18(24)21-20-23-22-19(27-20)14-6-9-16(25-2)17(12-14)26-3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOQWJUUCZGVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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